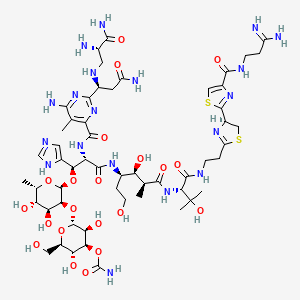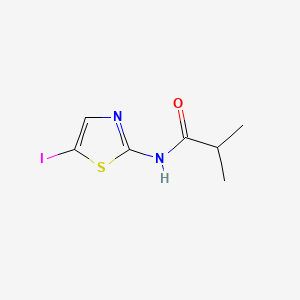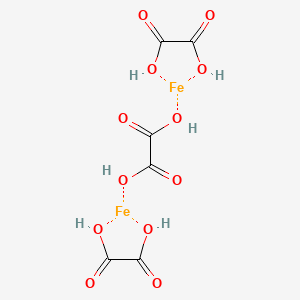
Iron (III) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron (III) oxalate, also known as ferric oxalate, is an inorganic compound with the chemical formula Fe2(C2O4)3. It is a coordination polymer with varying degrees of hydration. The compound typically appears as a pale yellow solid (anhydrous) or a lime green solid (hexahydrate) and is slightly soluble in water . This compound is known for its use in various scientific and industrial applications, including its role as a precursor to nanosized iron oxide particles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron (III) oxalate can be synthesized by reacting iron (III) hydroxide with oxalic acid. The reaction is as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction involves dissolving iron (III) hydroxide in a solution of oxalic acid, resulting in the formation of this compound and water .
Industrial Production Methods: In industrial settings, this compound can be produced from iron ore using oxalic acid to extract iron, followed by photo-reduction. This method involves several techniques such as X-ray powder diffraction, Raman spectroscopy, and scanning electron microscopy to determine the physicochemical properties of the produced iron oxalate .
Analyse Chemischer Reaktionen
Types of Reactions: Iron (III) oxalate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced to iron (II) oxalate under certain conditions.
Substitution Reactions: this compound can form mixed-ligand complexes with other ligands such as phenanthroline, resulting in compounds like Fe(phen)2(ox)⋅2H2O.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of this compound from iron (III) hydroxide.
Photolysis: Utilized in the reduction of this compound to iron (II) oxalate.
Major Products:
Iron (II) Oxalate: Formed during the reduction of this compound.
Carbon Dioxide: Released during the photolysis of this compound.
Wissenschaftliche Forschungsanwendungen
Iron (III) oxalate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of iron (III) oxalate involves several key processes:
Photolysis: Upon exposure to light, this compound undergoes intramolecular electron transfer from oxalate to iron, creating iron (II) complexed by one oxidized and two spectator oxalate ligands.
Proton-Coupled Electron Transfer: In the presence of oxalate, iron dissolution from iron (oxyhydr)oxide minerals occurs via proton-coupled electron transfer, enhancing iron bioavailability.
Vergleich Mit ähnlichen Verbindungen
Iron (III) oxalate can be compared with other similar compounds, such as:
Iron (II) Oxalate: Unlike this compound, iron (II) oxalate is less stable and more prone to oxidation.
Potassium Ferrioxalate: A well-known salt of the [Fe(C2O4)3]3- complex, used in photochemical studies due to its high absorbance and reaction quantum yield.
Cobalt (III) Oxalate: Forms similar mixed-ligand complexes with oxalate and phenanthroline, exhibiting comparable structural and magnetic properties.
This compound is unique due to its ability to form coordination polymers with varying degrees of hydration and its extensive applications in scientific research and industry.
Eigenschaften
IUPAC Name |
iron;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDVHKFBLMHJIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Fe2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
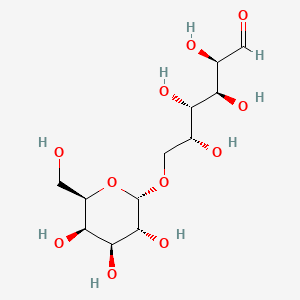
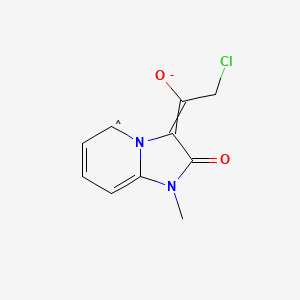
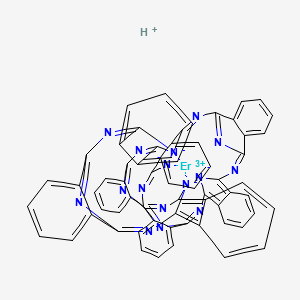
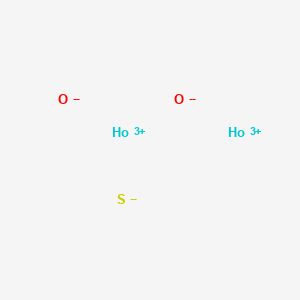
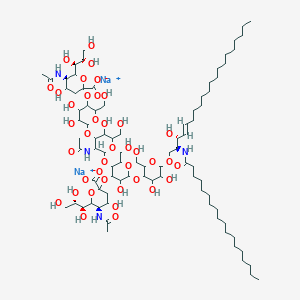

![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
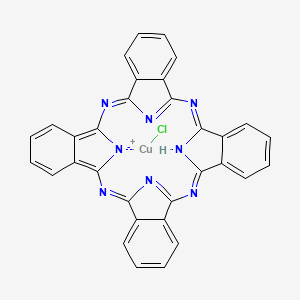
![(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B576730.png)
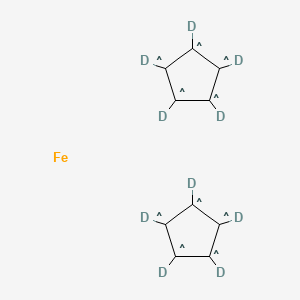
![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)
